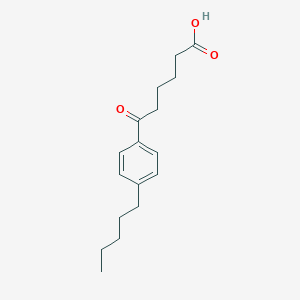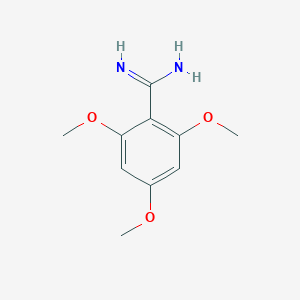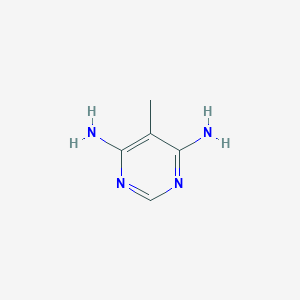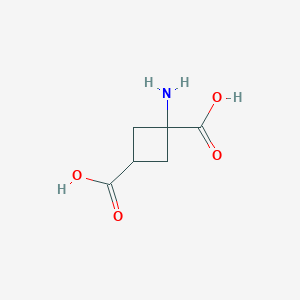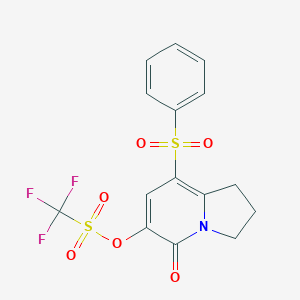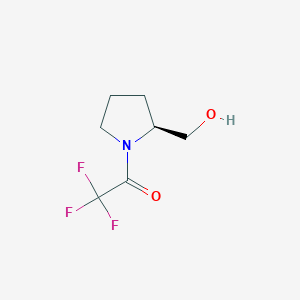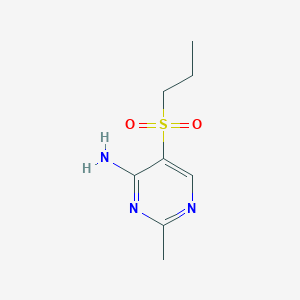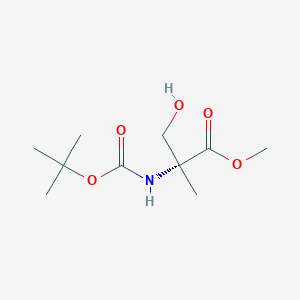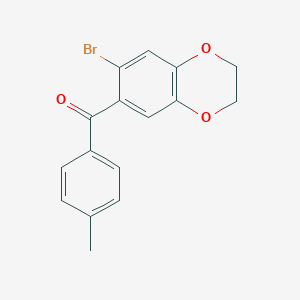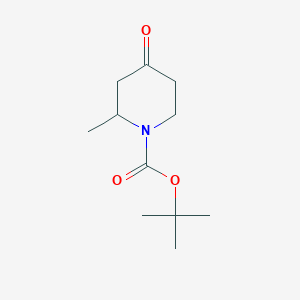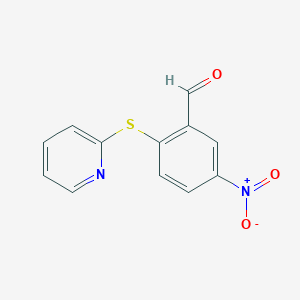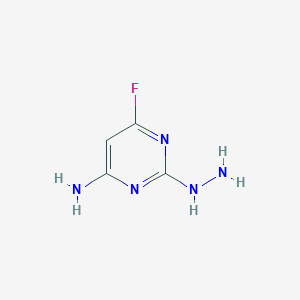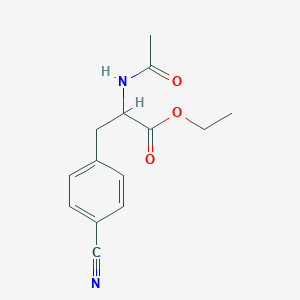![molecular formula C11H11NO2S B065961 [2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol CAS No. 187793-07-3](/img/structure/B65961.png)
[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol typically involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as bromine or iodine, to yield the thiazole ring . The final step involves the reduction of the thiazole derivative to obtain this compound .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .
科学研究应用
[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Its antibacterial, antifungal, and anti-inflammatory properties are explored for therapeutic applications.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of [2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antibacterial activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
- 4-(4-Methoxyphenyl)thiazol-2-amine
- 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole
- 4-(4-Methoxyphenyl)-2-thiazolamine
Uniqueness
[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its biological effects .
属性
IUPAC Name |
[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-10-5-3-2-4-9(10)11-12-8(6-13)7-15-11/h2-5,7,13H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLAEGSNLWNZQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CS2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
